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Compound of Interest

Compound Name: Lauric Acid Leelamide

Cat. No.: B1153768

Introduction

Lauric Acid Leelamide, also known as N-dodecanoyl-leelamine, is a synthetic fatty acid
amide. It is structurally composed of lauric acid, a saturated fatty acid with twelve carbon
atoms, and leelamine (dehydroabietylamine), a tricyclic diterpene amine derived from pine
resin.[1][2] Leelamine itself has been identified as a compound with various biological activities,
including weak agonism at cannabinoid receptors (CB1 and CB2) and inhibition of pyruvate
dehydrogenase kinase (PDK).[3][4] Furthermore, leelamine is known to be a lysosomotropic
agent that inhibits intracellular cholesterol transport, thereby affecting signaling pathways
crucial for cancer cell survival, such as the PI3K/Akt, MAPK, and STAT3 pathways.[5][6][7] The
synthesis of Lauric Acid Leelamide allows for the investigation of how acylation with lauric
acid modifies the pharmacological profile of the parent leelamine molecule.

This document provides detailed protocols for the laboratory-scale synthesis of Lauric Acid
Leelamide, primarily focusing on a robust chemical method involving the reaction of an acyl
chloride with an amine. An alternative enzymatic approach is also presented.

Synthetic Approaches

The formation of the amide bond between lauric acid and leelamine can be achieved through
several established methods for fatty acid amide synthesis. The most common and high-
yielding chemical method involves the conversion of lauric acid into a more reactive species,
such as an acyl chloride (lauroyl chloride), which then readily reacts with leelamine.[8][9] This
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approach, often referred to as the Schotten-Baumann reaction, is typically performed in an
aprotic solvent in the presence of a base to neutralize the HCI byproduct.[8][9]

Alternatively, enzymatic methods offer a greener and more selective approach. Lipases, such
as Candida antarctica Lipase B (CALB), can catalyze the direct condensation of a fatty acid
and an amine under mild reaction conditions.[10][11] This method avoids the use of harsh
reagents and can result in high yields, although reaction times may be longer.

Experimental Protocols
Protocol 1: Chemical Synthesis via Acyl Chloride
Intermediate

This protocol is a two-step process: (1) activation of lauric acid by converting it to lauroyl
chloride, and (2) reaction of lauroyl chloride with leelamine.

Materials and Reagents:

e Lauric acid (Dodecanoic acid)

e Thionyl chloride (SOCIz) or Oxalyl chloride ((COCI)2)

o Leelamine or Leelamine hydrochloride

» Triethylamine (TEA) or Diisopropylethylamine (DIEA)

¢ Anhydrous Dichloromethane (DCM)

e Anhydrous Diethyl ether

e Sodium bicarbonate (NaHCOs), saturated aqueous solution

e Brine (saturated NaCl aqueous solution)

¢ Anhydrous sodium sulfate (Na2S0Oa4) or magnesium sulfate (MgSQOa)

« Silica gel for column chromatography
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Hexane and Ethyl acetate (for chromatography)

Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator, and inert
atmosphere setup (e.g., nitrogen or argon).

Step 1: Synthesis of Lauroyl Chloride

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an
inert atmosphere, add lauric acid (1 equivalent).

Add an excess of thionyl chloride (e.g., 1.5-2 equivalents) dropwise at room temperature.[9]
Caution: Thionyl chloride is corrosive and reacts with moisture to release toxic gases (HCI
and SO3). This step must be performed in a well-ventilated fume hood.

Gently heat the reaction mixture to reflux (approximately 80°C) and maintain for 1-2 hours, or
until the evolution of gas ceases.

Allow the mixture to cool to room temperature.

Remove the excess thionyl chloride by distillation or under reduced pressure using a rotary
evaporator (ensure appropriate trapping of the volatile and corrosive byproduct). The
resulting crude lauroyl chloride is typically used in the next step without further purification.

Step 2: Amidation of Leelamine with Lauroyl Chloride

In a separate round-bottom flask under an inert atmosphere, dissolve leelamine (1
equivalent) and a non-nucleophilic base such as triethylamine (1.2-1.5 equivalents) in
anhydrous dichloromethane (DCM).[12]

Cool the solution to 0°C using an ice bath.

Dissolve the crude lauroyl chloride (prepared in Step 1, ~1.1 equivalents) in a small amount
of anhydrous DCM.

Add the lauroyl chloride solution dropwise to the stirring leelamine solution at 0°C.

After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 8-16 hours.[8]
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e Monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up and Purification:
e Quench the reaction by slowly adding water.

o Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous
solution of NaHCOs, water, and brine.

o Separate the organic layer and dry it over anhydrous Naz2SOa4 or MgSOQOa.

« Filter off the drying agent and concentrate the organic phase under reduced pressure using a
rotary evaporator to obtain the crude Lauric Acid Leelamide.

 Purify the crude product by silica gel column chromatography, typically using a gradient of
ethyl acetate in hexane as the eluent, to afford the pure Lauric Acid Leelamide.[12]

Protocol 2: Alternative Enzymatic Synthesis

This protocol describes the direct amidation of lauric acid and leelamine using a lipase catalyst.
Materials and Reagents:

Lauric acid

Leelamine

Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

Anhydrous organic solvent (e.g., Hexane, Toluene, or 2-Methyltetrahydrofuran)

Molecular sieves (3A or 4A, activated)
Procedure:

 In aflask, dissolve lauric acid (1 equivalent) and leelamine (1-1.2 equivalents) in the chosen
anhydrous organic solvent.[10]
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e Add the immobilized lipase (e.g., 50-100 mg per 0.1 mmol of lauric acid) and activated
molecular sieves (to remove the water byproduct).[10]

 Stir the suspension at a controlled temperature, typically between 50-70°C, for 24-48 hours.
[11][13]

e Monitor the reaction by TLC or GC-MS.

e Once the reaction is complete, filter off the enzyme and molecular sieves. The enzyme can
often be washed and reused.

e Wash the recovered enzyme with fresh solvent.
o Combine the filtrate and washings, and remove the solvent under reduced pressure.

e The resulting crude product can be purified by silica gel column chromatography as
described in Protocol 1.

Data Presentation

The following table summarizes typical quantitative data for the chemical synthesis of Lauric
Acid Leelamide (Protocol 1). Values are illustrative for a 10 mmol scale reaction.
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Parameter Value Notes
Reactants

) ) Starting material for acyl
Lauric Acid 2.00 g (10 mmol)

chloride formation.

Thionyl Chloride

1.78 g, 1.1 mL (15 mmol)

Used in excess to ensure

complete conversion.

Leelamine

2.85 g (10 mmol)

The amine component for

amidation.

Triethylamine

1.52 g, 2.1 mL (15 mmol)

Base to neutralize HCI

byproduct.

Reaction Conditions

Anhydrous conditions are

Solvent (DCM) 100 mL i
crucial.
_ Initial cooling controls
Reaction Temperature 0°Cto RT o
reactivity.
Reaction Time 8-16 hours Monitor by TLC for completion.
Product
Product Name Lauric Acid Leelamide Cs2Hss5NO
Molecular Weight 485.8 g/mol
_ _ Based on 10 mmol of the
Theoretical Yield 4.86 g

limiting reagent.

Expected Yield (Post-

Purification)

3.6-4.4 g (75-90%)

Typical yields for this type of
reaction.

Purity (Post-Purification)

>95%

To be confirmed by NMR, LC-
MS, or HPLC.

Mandatory Visualization

Diagrams of Workflow and Signaling Pathway
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Step 1: Acyl Chloride Formation \

Triethylamine . Crude L Silica Gel Pure
in DCM "1 Lauric Acid Leelamide "1 chromatography Lauric Acid Leelamide

/ Purification

Step 2: Amidation

Leelamine

Diagram 1: Chemical Synthesis Workflow for Lauric Acid Leelamide
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Diagram 2: Signaling Pathways Affected by Leelamine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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